molecular formula C10H12ClNO3 B8474505 3-Isoquinolinecarboxylic acid,1,2,3,4-tetrahydro-6-hydroxy-,hydrochloride

3-Isoquinolinecarboxylic acid,1,2,3,4-tetrahydro-6-hydroxy-,hydrochloride

Cat. No. B8474505
M. Wt: 229.66 g/mol
InChI Key: KHXZJERQGNJTKZ-UHFFFAOYSA-N
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Patent
US04902695

Procedure details

To a mixture of 100.0 g of 3-hydroxyphenylalanine in 820 ml of 5% hydrochloric acid were added 78 ml of formaldehyde (37% in water). The reaction mixture was heated at 90°-95° C. (external bath temperature) for 45 minutes. The mixture was cooled and concentrated in vacuo. Five hundred milliliters of ethanol were added and the mixture was again concentrated in vacuo, affording 115 g of the title intermediate as a pale white solid, used without purification in the next step.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
820 mL
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[CH2:5][C@@H:6]([C:8]([OH:10])=[O:9])[NH2:7].[CH2:14]=O.[ClH:16]>>[ClH:16].[OH:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][CH:13]=1)[CH2:14][NH:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC=1C=C(C[C@H](N)C(=O)O)C=CC1
Name
Quantity
820 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
78 mL
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 90°-95° C. (external bath temperature) for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Five hundred milliliters of ethanol were added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was again concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.OC=1C=C2CC(NCC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 115 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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